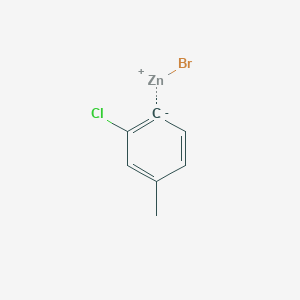
2-Chloro-4-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methylphenylZinc bromide is an organozinc compound with the molecular formula C7H6BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is a valuable reagent in the field of organometallic chemistry due to its ability to form carbon-carbon bonds.
準備方法
2-Chloro-4-methylphenylZinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-4-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and more efficient catalysts to optimize yield and purity .
化学反応の分析
2-Chloro-4-methylphenylZinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form hydrocarbons.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. Major products formed from these reactions include biaryl compounds, ketones, and aldehydes .
科学的研究の応用
2-Chloro-4-methylphenylZinc bromide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological pathways and mechanisms.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-Chloro-4-methylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of aryl halides and the subsequent formation of biaryl compounds .
類似化合物との比較
2-Chloro-4-methylphenylZinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and 4-methylphenylzinc bromide. While these compounds share similar reactivity, this compound is unique due to the presence of both chloro and methyl substituents on the aromatic ring. This unique structure can influence its reactivity and selectivity in various chemical reactions .
Similar compounds include:
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 2-Chlorophenylzinc bromide
These compounds are also used in organic synthesis and share similar properties but differ in their substituents and reactivity .
特性
分子式 |
C7H6BrClZn |
|---|---|
分子量 |
270.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-methylbenzene-6-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
LZHAVTLEIOMNIZ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[C-]C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


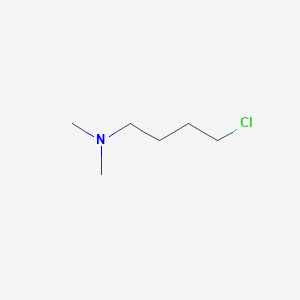


![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)


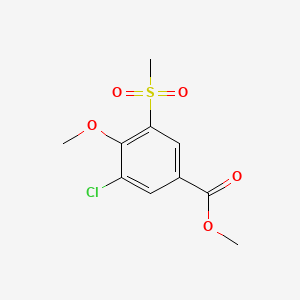
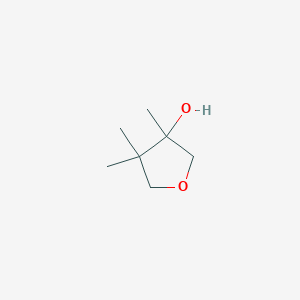

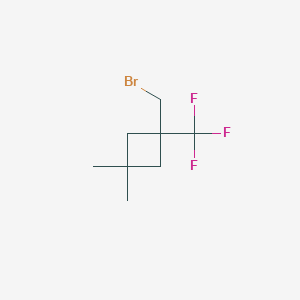
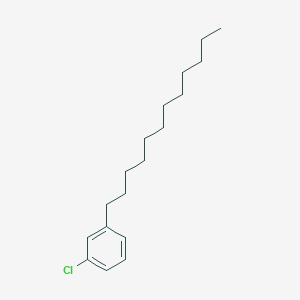
![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)


